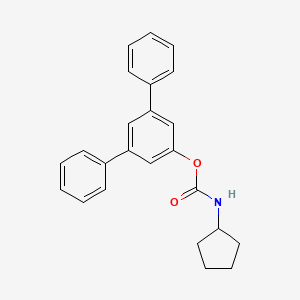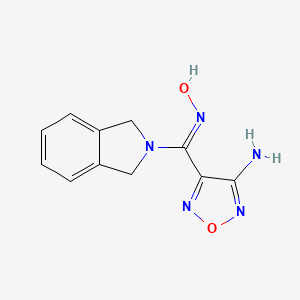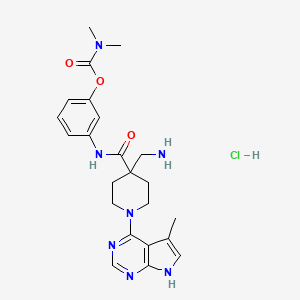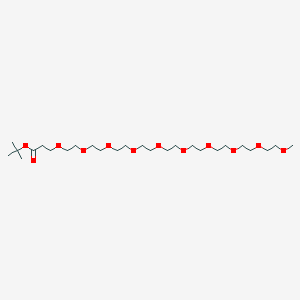
MC-1-F2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-1-F2 is the first inhibitor of forkhead Box Protein C2 (FOXC2).
Aplicaciones Científicas De Investigación
Molecular Communication in Nanonetworks
Molecular communication (MC) is an emerging field where molecules are used as information carriers. This paradigm is critical in nanonetworks and is anticipated to enable revolutionary applications in various domains including biotechnology, medicine, and industrial settings. MC systems are integral in areas like sensing target substances in biotechnology, smart drug delivery in medicine, and monitoring industrial processes like oil pipelines or chemical reactors. The detailed mathematical modeling of these systems is essential for their design, analysis, and efficient operation (Jamali et al., 2018).
Applications in Radiation Therapy and Medical Imaging
The TOPAS Monte Carlo (MC) system is significant in radiation therapy and medical imaging research. It plays a pivotal role in enabling detailed simulations of patient-scale properties. TOPAS-nBio, an extension of TOPAS, is specifically developed for radiobiological effects at the cellular and sub-cellular scale. It includes simulations of very low-energy particle interactions and radiolysis products, which are crucial for understanding and advancing radiobiological experiments (Schuemann et al., 2018).
Microgravity Research in Cancer Treatment
Microgravity research, both in space and simulated on Earth, provides a unique environment to study and influence tumor cell processes. This research has led to insights into tumor biology and the development of new cancer treatment strategies. For instance, studying thyroid cancer cells in microgravity has shown potential in shifting these cells towards a less malignant phenotype, opening doors to novel therapies and preventive measures (Krüger et al., 2019).
Monte Carlo Methods in Radiation Protection
The Monte Carlo Method (MC) is a statistical tool used in various knowledge areas, including radiation protection. It simulates events that range from financial assessments to the interaction of radiation with matter. The relevance of MC in radiation protection is demonstrated through its application in the Postgraduate Program in Radiation Protection and Dosimetry, emphasizing the integration of scientific knowledge management in this field (Amorim et al., 2021).
Bioelectrochemical Systems for Energy and Waste Remediation
Microbial catalyzed electrochemical systems (MCES) have been intensively pursued in both basic and applied research as a sustainable platform for energy harnessing and generating value-added bio-products. MCES have diverse applications, including microbial fuel cells, bioelectrochemical treatment systems, and microbial electrolytic cells. These systems utilize microorganisms as biocatalysts, and their electron flux plays a pivotal role in bio-electrogenesis, highlighting their potential in waste remediation and value addition (Mohan et al., 2014).
Propiedades
Fórmula molecular |
C37H46N16O2 |
|---|---|
Peso molecular |
746.89 |
Nombre IUPAC |
1-(4-((4-(4-(4-amino-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)-6-((4-phenoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)butyl)guanidine |
InChI |
InChI=1S/C37H46N16O2/c38-31(39)41-16-4-5-17-42-33-47-35(44-27-10-14-30(15-11-27)55-29-6-2-1-3-7-29)50-37(48-33)53-20-18-52(19-21-53)36-46-32(40)45-34(49-36)43-26-8-12-28(13-9-26)51-22-24-54-25-23-51/h1-3,6-15H,4-5,16-25H2,(H4,38,39,41)(H3,40,43,45,46,49)(H2,42,44,47,48,50) |
Clave InChI |
COSUURDQUHTOIY-UHFFFAOYSA-N |
SMILES |
NC(NCCCCNC1=NC(N2CCN(C3=NC(N)=NC(NC4=CC=C(N5CCOCC5)C=C4)=N3)CC2)=NC(NC6=CC=C(OC7=CC=CC=C7)C=C6)=N1)=N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MC1F2; MC 1 F2; MC-1-F2; MC1-F2; MC-1F2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)



![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)

